molecular formula C17H24N4O B15318293 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline CAS No. 883951-97-1

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline

Cat. No.: B15318293
CAS No.: 883951-97-1
M. Wt: 300.4 g/mol
InChI Key: ZKLSPOIPILSNQK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methylpiperazine group and a methylpropoxy group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methylpiperazine and methylpropoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinoxalines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated quinoxalines can be used as starting materials for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)quinoxaline
  • 3-(2-Methylpropoxy)quinoxaline
  • 2-(4-Methylpiperazin-1-yl)-3-phenylquinoxaline

Uniqueness

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various research applications.

Properties

CAS No.

883951-97-1

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline

InChI

InChI=1S/C17H24N4O/c1-13(2)12-22-17-16(21-10-8-20(3)9-11-21)18-14-6-4-5-7-15(14)19-17/h4-7,13H,8-12H2,1-3H3

InChI Key

ZKLSPOIPILSNQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C

solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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